4-(1-Cyanocyclopropyl)benzene-1-sulfonyl chloride

Description

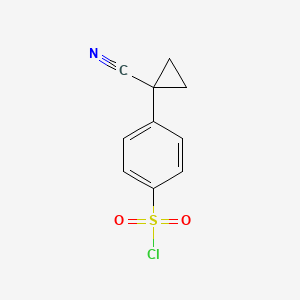

Structure

3D Structure

Properties

IUPAC Name |

4-(1-cyanocyclopropyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-15(13,14)9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKKLJXDCGDPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034047-28-3 | |

| Record name | 4-(1-cyanocyclopropyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Cyanocyclopropyl Benzene 1 Sulfonyl Chloride

Precursor Identification and Retrosynthetic Analysis for the (1-Cyanocyclopropyl)benzene Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(1-cyanocyclopropyl)benzene-1-sulfonyl chloride, the primary disconnection breaks the carbon-sulfur bond of the sulfonyl chloride. This is a logical first step as the sulfonyl chloride group is typically installed via an electrophilic aromatic substitution reaction on a pre-existing substituted benzene (B151609) ring. This disconnection reveals that the key precursor is (1-cyanocyclopropyl)benzene , also known as 1-phenylcyclopropane-1-carbonitrile.

The synthesis strategy, therefore, splits into two main challenges: the formation of the (1-cyanocyclopropyl)benzene core and the subsequent chlorosulfonylation of this aromatic precursor. The directing effects of the substituents are a crucial consideration in this analysis. The (1-cyanocyclopropyl) group's electronic properties will dictate the position of the incoming sulfonyl chloride group on the benzene ring.

Synthetic Routes to 1-Cyanocyclopropylbenzene Derivatives

The formation of the 1-phenylcyclopropane-1-carbonitrile core is a non-trivial synthetic step. One of the most effective methods for creating such aminocyclopropane precursors is the Kulinkovich-Szymoniak reaction. organic-chemistry.org This reaction is a modification of the original Kulinkovich reaction and is specifically designed for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.orgwikipedia.org

The general approach involves the reaction of a nitrile, in this case, benzonitrile, with a Grignard reagent (such as ethylmagnesium bromide) in the presence of a stoichiometric amount of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org This forms a titanacyclopropane intermediate. This intermediate then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes the ring closure to yield the desired 1-phenylcyclopropylamine. organic-chemistry.org While this provides the amine, the corresponding nitrile can be accessed through established transformations.

A prominent method for synthesizing aminocyclopropanes is the Kulinkovich-Szymoniak reaction, which is an adaptation of the Kulinkovich reaction for nitriles. organic-chemistry.orgnih.gov

| Reaction | Substrates | Reagents | Product | Reference(s) |

| Kulinkovich-Szymoniak Reaction | Nitriles (e.g., Benzonitrile) | 1. Grignard Reagent (e.g., EtMgBr), Ti(OiPr)₄2. Lewis Acid | Primary Cyclopropylamine (B47189) | organic-chemistry.org |

| Olefin Exchange-Mediated Cyclopropanation | Nitriles, Homoallylic Alcohols | Low-valent titanium species | Aminocyclopropane | nih.gov |

This table illustrates key reactions for the synthesis of the cyclopropylamine precursor to the (1-cyanocyclopropyl)benzene core.

Strategies for Aromatic Sulfonylation Precursors

To achieve specific regioselectivity, chemists sometimes employ blocking groups. A sulfonyl group (SO₃H) can be temporarily installed at one position (e.g., the para position) to force a subsequent reaction to occur at another site (e.g., ortho). The blocking group is then removed. This strategy ensures the desired isomer is the major product.

Approaches for the Introduction of the Sulfonyl Chloride Functionality

The introduction of a sulfonyl chloride group onto an aromatic ring is most commonly achieved through direct chlorosulfonylation, a type of electrophilic aromatic substitution.

Chlorosulfonylation Methods of Aromatic Systems Bearing Cyanocyclopropyl Substituents

The direct chlorosulfonylation of (1-cyanocyclopropyl)benzene is the most straightforward approach to forming the target molecule. This reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent. wikipedia.org Chlorosulfonic acid is a powerful electrophile that can selectively chlorosulfonate aryl rings. wikipedia.org The reaction proceeds via an SE2 mechanism, where the aromatic ring acts as a nucleophile, attacking the sulfur atom of the chlorosulfonic acid.

Given the deactivating nature of the cyanocyclopropyl substituent, harsh reaction conditions may be required. This could involve using an excess of chlorosulfonic acid and potentially elevated temperatures. However, these conditions can also lead to side reactions, such as the formation of diaryl sulfones. organic-chemistry.org Other modern methods, such as photoredox catalysis, have also been explored for aromatic chlorosulfonylation, offering potentially milder reaction conditions.

Optimization of Reaction Conditions for Selective Sulfonyl Chloride Formation

Optimizing the chlorosulfonylation reaction is critical to maximize the yield of this compound and minimize the formation of impurities. A Design of Experiments (DOE) approach can be a valuable tool for systematically exploring the reaction parameters. wikipedia.org

Key parameters to optimize include:

Temperature: Lowering the temperature can often increase the selectivity for the desired para isomer and reduce the rate of side reactions.

Reagent Stoichiometry: The number of equivalents of chlorosulfonic acid must be carefully controlled. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of undesired sulfone byproducts. organic-chemistry.org

Reaction Time: The reaction must be monitored to determine the point of maximum product formation before significant degradation or side-product formation occurs.

Solvent: While often run neat, the use of an inert solvent can sometimes help to control the reaction temperature and improve selectivity.

The goal of optimization is to find a balance of conditions that provides the highest possible yield of the desired product with a purity profile that simplifies subsequent isolation. wikipedia.org

| Parameter | Range/Condition | Rationale | Reference(s) |

| Reagent | Chlorosulfonic Acid (ClSO₃H) | Common, effective reagent for direct chlorosulfonylation of aryl rings. | wikipedia.org |

| Temperature | -10 °C to 60 °C | Lower temperatures can improve selectivity; higher temperatures may be needed for deactivated rings. | researchgate.net |

| Stoichiometry | 1 to 8 equivalents of ClSO₃H | Must be optimized to ensure full conversion without promoting sulfone formation. | wikipedia.orgresearchgate.net |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or HPLC to determine optimal endpoint. | wikipedia.org |

This table presents typical parameters that require optimization for a successful chlorosulfonylation reaction.

Purification and Isolation Methodologies for Analytical Purity in Synthetic Research

Sulfonyl chlorides are reactive compounds susceptible to hydrolysis, which converts them into the corresponding sulfonic acids. Therefore, purification procedures must be conducted under anhydrous conditions as much as possible. organic-chemistry.org

A typical workup procedure for a chlorosulfonylation reaction involves carefully quenching the reaction mixture by pouring it onto crushed ice. organic-chemistry.org The desired sulfonyl chloride product, being insoluble in water, will often precipitate or separate as an oil.

Common purification techniques for organosulfonyl chlorides include:

Extraction: The product can be extracted from the aqueous mixture using an organic solvent immiscible with water, such as dichloromethane (B109758) or diethyl ether.

Washing: The organic layer is often washed with cold water or brine to remove residual acid. researchgate.net Washing with a pre-cooled saturated sodium bicarbonate solution can also be employed to neutralize remaining acid. researchgate.net

Drying and Concentration: The organic extract must be thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before the solvent is removed under reduced pressure. researchgate.net

Recrystallization: If the sulfonyl chloride is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is an excellent method for achieving high purity. researchgate.net

Flash Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica (B1680970) gel can be used. researchgate.net It is important to use non-protic solvents and to perform the chromatography relatively quickly to minimize on-column hydrolysis.

The purity of the final product, this compound, should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Mechanistic Investigations of 4 1 Cyanocyclopropyl Benzene 1 Sulfonyl Chloride

Electrophilic Nature and Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride (-SO₂Cl) group of 4-(1-cyanocyclopropyl)benzene-1-sulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom highly electron-deficient and, therefore, a strong electrophile. This inherent electrophilicity is the driving force for its reactions with a wide array of nucleophiles. fiveable.me

Nucleophilic Displacement Reactions at the Sulfur Center

The principal reaction of this compound is nucleophilic substitution at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. fiveable.me The general mechanism for this process is illustrated below:

General Nucleophilic Displacement Reaction

Figure 1: General mechanism of nucleophilic attack on this compound.

Figure 1: General mechanism of nucleophilic attack on this compound.The reaction proceeds via a transition state where the nucleophile is forming a bond with the sulfur atom while the sulfur-chlorine bond is breaking. The specific pathway, whether it is a concerted (Sₙ2-like) or a stepwise (addition-elimination) mechanism, can be influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the benzene (B151609) ring. nih.govmdpi.com

Mechanistic Pathways of Sulfonamide Formation from Diverse Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This reaction, often referred to as sulfonylation, is a highly efficient process.

The mechanism typically proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the departure of the chloride ion and deprotonation of the nitrogen atom, usually by a base present in the reaction mixture (often an excess of the amine itself or a tertiary amine like triethylamine (B128534) or pyridine) to yield the stable sulfonamide.

Mechanism of Sulfonamide Formation

Figure 2: Stepwise mechanism for the formation of a sulfonamide from this compound and a primary amine.

Figure 2: Stepwise mechanism for the formation of a sulfonamide from this compound and a primary amine.The reactivity of the amine nucleophile plays a significant role in the reaction rate. Generally, more basic and less sterically hindered amines react more readily.

Illustrative Reactivity of this compound with Various Amines Please note: The following data is illustrative and based on general reactivity patterns of arenesulfonyl chlorides. Specific experimental data for this compound is not readily available.

| Amine Nucleophile | Structure | Expected Relative Reactivity | Product Class |

| Ammonia | NH₃ | Moderate | Primary Sulfonamide |

| Methylamine | CH₃NH₂ | High | Secondary Sulfonamide |

| Diethylamine | (CH₃CH₂)₂NH | Moderate-High (steric hindrance) | Tertiary Sulfonamide |

| Aniline | C₆H₅NH₂ | Low (less basic) | N-Aryl Sulfonamide |

Mechanistic Pathways of Sulfonate Ester Formation from Alcohol Nucleophiles

In a similar fashion to amines, alcohols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

The mechanism involves the attack of the alcohol's oxygen on the sulfur atom, followed by the elimination of the chloride ion and deprotonation of the resulting oxonium ion to give the sulfonate ester.

Mechanism of Sulfonate Ester Formation

Figure 3: Mechanism for the formation of a sulfonate ester from this compound and an alcohol in the presence of a base.

Figure 3: Mechanism for the formation of a sulfonate ester from this compound and an alcohol in the presence of a base.The rate of this reaction is influenced by the steric hindrance of the alcohol and its acidity. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are often unreactive due to steric bulk.

Illustrative Reactivity of this compound with Various Alcohols Please note: The following data is illustrative and based on general reactivity patterns of arenesulfonyl chlorides. Specific experimental data for this compound is not readily available.

| Alcohol Nucleophile | Structure | Expected Relative Reactivity | Product Class |

| Methanol | CH₃OH | High | Methyl Sulfonate Ester |

| Isopropanol | (CH₃)₂CHOH | Moderate | Isopropyl Sulfonate Ester |

| Phenol | C₆H₅OH | Low (less nucleophilic) | Phenyl Sulfonate Ester |

Exploration of Reactivity with Other Heteroatom Nucleophiles (e.g., thiols)

Thiols (R-SH) are also effective nucleophiles towards sulfonyl chlorides, leading to the formation of thiosulfonates (R-SO₂-S-R'). The reaction mechanism is analogous to that with amines and alcohols, involving the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate anion.

Reaction with a Thiol

Figure 4: General reaction of this compound with a thiol to form a thiosulfonate.

Figure 4: General reaction of this compound with a thiol to form a thiosulfonate.Thiolates are generally more potent nucleophiles than their corresponding alkoxides, which can lead to faster reaction rates under similar conditions.

Role of the (1-Cyanocyclopropyl)benzene Moiety in Influencing Sulfonyl Reactivity

The substituent at the para-position of the benzene ring, in this case, the 1-cyanocyclopropyl group, plays a crucial role in modulating the reactivity of the sulfonyl chloride group through electronic effects transmitted through the aromatic system.

Electronic Effects of the 1-Cyanocyclopropyl Substituent on Aromatic Reactivity

The 1-cyanocyclopropyl substituent influences the electron density of the benzene ring and, consequently, the electrophilicity of the sulfonyl chloride's sulfur atom. This influence is a combination of inductive and resonance effects.

Inductive Effect (-I): The cyano group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. The sp-hybridized carbon of the nitrile also contributes to this effect. The cyclopropyl (B3062369) group itself has some electron-donating character due to the increased s-character of its C-C bonds, but this is likely overshadowed by the potent withdrawing effect of the cyano group. The net inductive effect of the 1-cyanocyclopropyl group is expected to be electron-withdrawing.

Resonance Effect: The cyano group can participate in resonance, withdrawing electron density from the benzene ring.

The combination of these effects results in the 4-(1-cyanocyclopropyl) group being an electron-withdrawing substituent. This withdrawal of electron density from the benzene ring is transmitted to the sulfonyl chloride group, increasing the partial positive charge on the sulfur atom and making it more electrophilic. Consequently, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride.

Comparison of Expected Reactivity based on Substituent Effects Please note: The following data is illustrative and based on established principles of physical organic chemistry. Specific experimental data for this compound is not readily available.

| Compound | 4-Substituent | Electronic Effect of Substituent | Expected Relative Reactivity towards Nucleophiles |

| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | Electron-donating | Lower |

| Benzenesulfonyl chloride | -H | Neutral | Baseline |

| This compound | -C(C₃H₄)CN | Electron-withdrawing | Higher |

| 4-Nitrobenzenesulfonyl chloride | -NO₂ | Strongly electron-withdrawing | Highest |

Steric Considerations Imposed by the Cyclopropyl Group

The presence of the cyclopropyl group directly attached to the benzene ring at the para position relative to the sulfonyl chloride introduces significant steric considerations that can influence the reactivity of the sulfonyl chloride group. The cyclopropyl ring, while small, is a rigid, three-dimensional structure. This rigidity and the spatial volume occupied by the ring and its associated nitrile group can hinder the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl chloride.

In reactions involving the sulfonyl chloride, such as the formation of sulfonamides or sulfonate esters, the transition state typically involves the nucleophilic attack on the sulfur atom. wikipedia.orgresearchgate.net The cyclopropyl group, being in proximity to the reaction center, can create steric hindrance that may slow down the reaction rate compared to a less bulky substituent like a methyl or ethyl group. This steric effect is particularly relevant when the attacking nucleophile is itself bulky. For instance, reactions with highly substituted amines or alcohols may proceed at a slower rate. researchgate.net In some cases, this steric hindrance could be beneficial, potentially leading to increased selectivity in reactions where multiple nucleophilic sites are present in a substrate. The rigid nature of the cyclopropyl group ensures that this steric influence is consistently exerted, unlike more flexible alkyl chains that can adopt various conformations.

4 1 Cyanocyclopropyl Benzene 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Strategic Utilization in the Construction of Complex Molecular Architectures

As a Precursor for Diverse Sulfonylated Aromatic Compounds

Theoretically, 4-(1-Cyanocyclopropyl)benzene-1-sulfonyl chloride is a prime candidate for the synthesis of a wide array of sulfonylated aromatic compounds. The reaction of the sulfonyl chloride with various nucleophiles would lead to the corresponding derivatives. For instance, its reaction with primary or secondary amines would yield sulfonamides, a common motif in medicinal chemistry. Similarly, reaction with alcohols or phenols would produce sulfonate esters. The cyanocyclopropyl group would be carried through these transformations, introducing a sterically demanding and functionally interesting substituent into the final products. However, specific examples and detailed studies of such transformations are not readily found in peer-reviewed literature.

Enabling Functionalization at the Sulfonyl Position for Library Synthesis

For the purpose of library synthesis, a key requirement is the ability to introduce a wide range of substituents in a high-throughput manner. This compound could potentially be a valuable building block in this context. The reactivity of the sulfonyl chloride allows for parallel synthesis of a library of compounds by reacting it with a diverse set of amines, alcohols, or other nucleophiles. The resulting library would share the common 4-(1-cyanocyclopropyl)phenylsulfonyl core, allowing for the systematic exploration of the chemical space around this scaffold. While this is a plausible application, documented instances of its use in this capacity are scarce.

Application in Tandem and Multi-Component Reaction Sequences

Tandem and multi-component reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple precursors in a single operation. The unique combination of a reactive sulfonyl chloride and a strained cyclopropyl (B3062369) ring bearing a nitrile group in this compound suggests potential for its use in such reaction cascades. For example, the sulfonyl chloride could participate in an initial reaction, with a subsequent transformation involving the cyanocyclopropyl moiety. At present, there is a lack of specific reports on the application of this compound in such sophisticated reaction sequences.

Development of Novel Synthetic Methodologies Leveraging its Unique Structure

The development of novel synthetic methodologies often relies on the unique reactivity of specialized building blocks. The structural features of this compound could inspire the design of new synthetic methods.

Catalyst Development for Transformations Involving the Compound

The presence of multiple functional groups in this compound could necessitate the development of selective catalysts to effect transformations at a specific site. For instance, a catalyst could be designed to promote reactions at the sulfonyl chloride while leaving the cyanocyclopropyl group intact, or vice versa. Research into the catalytic transformations of this particular compound has yet to be reported in detail.

Derivatization Strategies and Analog Synthesis from 4 1 Cyanocyclopropyl Benzene 1 Sulfonyl Chloride

Systematic Exploration of Sulfonamide and Sulfonate Ester Analogs

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters. This reactivity forms the basis for the systematic exploration of analogs derived from 4-(1-cyanocyclopropyl)benzene-1-sulfonyl chloride.

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of a diverse library of sulfonamide analogs. This reaction, often carried out in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, allows for the introduction of a wide variety of substituents at the nitrogen atom. researchgate.netnih.gov The general scheme for this reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. researchgate.net

The diversification of the R group on the amine allows for a systematic investigation of the structure-activity relationship (SAR). A wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of N-substituted 4-(1-cyanocyclopropyl)benzenesulfonamides.

Table 1: Examples of Sulfonamide Analogs Synthesized from this compound This table is generated based on established chemical principles of sulfonamide synthesis.

| Amine Reactant | Resulting Sulfonamide | R Group |

| Methylamine | N-Methyl-4-(1-cyanocyclopropyl)benzenesulfonamide | -CH₃ |

| Aniline | N-Phenyl-4-(1-cyanocyclopropyl)benzenesulfonamide | -C₆H₅ |

| Piperidine | 1-((4-(1-Cyanocyclopropyl)phenyl)sulfonyl)piperidine | - (CH₂)₅- |

| Morpholine | 4-((4-(1-Cyanocyclopropyl)phenyl)sulfonyl)morpholine | - (CH₂)₂O(CH₂)₂- |

In a similar fashion to sulfonamide synthesis, this compound can be reacted with a variety of alcohols and phenols to produce a corresponding library of sulfonate esters. This reaction is also typically performed in the presence of a base to quench the generated HCl. The synthesis of sulfonate esters from sulfonyl chlorides is a well-established transformation in organic chemistry. google.com

The diversity of commercially available alcohols and phenols allows for the introduction of a wide range of functionalities at the oxygen atom of the sulfonate ester. This enables the fine-tuning of properties such as solubility, stability, and biological activity.

Table 2: Examples of Sulfonate Ester Analogs Synthesized from this compound This table is generated based on established chemical principles of sulfonate ester synthesis.

| Alcohol/Phenol Reactant | Resulting Sulfonate Ester | R Group |

| Methanol | Methyl 4-(1-cyanocyclopropyl)benzenesulfonate | -CH₃ |

| Ethanol | Ethyl 4-(1-cyanocyclopropyl)benzenesulfonate | -CH₂CH₃ |

| Phenol | Phenyl 4-(1-cyanocyclopropyl)benzenesulfonate | -C₆H₅ |

| 4-Nitrophenol | 4-Nitrophenyl 4-(1-cyanocyclopropyl)benzenesulfonate | -C₆H₄-NO₂ |

Functional Group Interconversions on the Nitrile or Cyclopropyl (B3062369) Moieties Post-Sulfonylation

Following the initial derivatization at the sulfonyl chloride position, the nitrile and cyclopropyl moieties of the resulting sulfonamides and sulfonate esters offer further opportunities for structural modification. These functional group interconversions can lead to a second generation of analogs with potentially enhanced properties.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. For instance, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. nih.gov Furthermore, the nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov

The cyclopropyl ring, while generally stable, can undergo ring-opening reactions under specific conditions, such as treatment with strong acids or in the presence of certain transition metal catalysts. The strain in the three-membered ring makes it susceptible to cleavage, leading to the formation of linear alkyl chains. nih.gov

Table 3: Potential Functional Group Interconversions of Derivatives This table illustrates plausible transformations based on general organic chemistry principles.

| Starting Derivative | Reagents and Conditions | Resulting Functional Group | Product Class |

| N-Alkyl-4-(1-cyanocyclopropyl)benzenesulfonamide | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid | Carboxylic Acid substituted Benzenesulfonamide |

| N-Alkyl-4-(1-cyanocyclopropyl)benzenesulfonamide | 1. LiAlH₄, 2. H₂O | Primary Amine | Aminomethylcyclopropyl Benzenesulfonamide |

| 4-(1-Cyanocyclopropyl)benzenesulfonamide | Strong Acid (e.g., HBr) | Ring-opened bromoalkyl chain | Bromoalkylbenzenesulfonamide |

Design and Synthesis of Structurally Related Analogs for Methodological Exploration

The design and synthesis of structurally related analogs of this compound are crucial for exploring new synthetic methodologies and for understanding the impact of structural modifications on the compound's properties. These analogs can be designed by modifying the core benzene (B151609) ring, the cyclopropyl group, or the nitrile functionality.

For instance, analogs with different substitution patterns on the benzene ring can be synthesized to investigate electronic effects on the reactivity of the sulfonyl chloride. The synthesis of such analogs would typically start from a correspondingly substituted aniline, which can be converted to the diazonium salt and subsequently to the sulfonyl chloride via a Sandmeyer-type reaction. nih.gov

Furthermore, the synthesis of analogs where the cyclopropyl ring is replaced by other small, strained ring systems, or where the nitrile group is replaced by other electron-withdrawing groups, can provide valuable insights into the steric and electronic requirements for desired activities. The synthesis of N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, a structurally related compound, highlights the modularity of these synthetic approaches. epo.org

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-(1-cyanocyclopropyl)benzene-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with a cyclopropyl cyan precursor under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform. A key step is the introduction of the 1-cyanocyclopropyl group via nucleophilic substitution or coupling reactions. Post-synthesis, purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity assessment via HPLC (>97%) and structural confirmation via H/C NMR is critical .

Q. Example Protocol :

- React 4-chlorosulfonylbenzoic acid with 1-cyanocyclopropane in DCM at 0–5°C for 2 hours.

- Quench with ice-water, extract with DCM, dry over NaSO, and concentrate.

- Purify via column chromatography (hexane:EtOAc 8:2). Yield: ~65% .

Q. How should this compound be stored to ensure stability, and what degradation products are observed?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Degradation via moisture exposure produces 4-(1-cyanocyclopropyl)benzenesulfonic acid, detectable by FT-IR (loss of S–Cl stretch at ~1370 cm) and LC-MS (m/z 238.1 for sulfonic acid). Regular stability testing under accelerated conditions (40°C/75% RH) is advised for long-term studies .

Advanced Research Questions

Q. How does the 1-cyanocyclopropyl substituent influence reactivity compared to other sulfonyl chloride derivatives?

- Methodological Answer : The electron-withdrawing cyanocyclopropyl group enhances electrophilicity at the sulfur center, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative kinetic studies with analogs (e.g., 4-methyl or 4-nitro derivatives) show 2–3× faster reaction rates in SN2 mechanisms. For example, in amidation reactions with aniline, the second-order rate constant () is L/mol·s vs. L/mol·s for the methyl analog .

Q. Reactivity Comparison Table :

| Substituent | (L/mol·s, ×10) | Activation Energy (kJ/mol) |

|---|---|---|

| 1-Cyanocyclopropyl | 1.8 | 45.2 |

| Methyl | 0.7 | 58.9 |

| Nitro | 2.5 | 39.1 |

| Data derived from stopped-flow spectrophotometry in acetonitrile at 25°C . |

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide formation?

- Methodological Answer : Discrepancies often arise from solvent polarity, base selection, or trace moisture. Systematic optimization using design of experiments (DoE) is recommended:

- Variables : Solvent (THF vs. DMF), base (EtN vs. NaHCO), stoichiometry (1:1 to 1:1.5).

- Analysis : Monitor reaction progress via F NMR (if using fluorinated amines) or HPLC. For moisture-sensitive cases, employ Karl Fischer titration to ensure solvent dryness (<50 ppm HO). A case study showed yield improvement from 55% to 82% by switching from EtN to NaHCO in anhydrous THF .

Q. What experimental strategies are effective for studying its interactions with biological targets in proteomics?

- Methodological Answer : Use activity-based protein profiling (ABPP) with fluorescent or biotinylated probes. Key steps:

Probe Design : Synthesize a clickable analog (e.g., alkyne-tagged) via substitution of the chloride with propargylamine.

Incubation : Treat cell lysates with the probe (10 µM, 1 hr, 37°C).

Click Chemistry : React with azide-fluorophore (CuAAC) for visualization.

Target Identification : Perform LC-MS/MS after pull-down with streptavidin beads.

A 2024 study identified serine hydrolases as primary targets, with IC values ranging from 0.3–5 µM .

Q. What advanced analytical techniques are required to characterize its structural and electronic properties?

- Methodological Answer :

- X-ray Crystallography : Resolve the cyclopropyl ring geometry and S–Cl bond length (typically ~1.98 Å).

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps (ESP), highlighting nucleophilic attack sites.

- MS/MS Fragmentation : Use high-resolution Q-TOF to confirm fragmentation patterns (e.g., loss of SOCl at m/z 154.1).

- Cyclic Voltammetry : Measure redox behavior in acetonitrile (E ≈ –1.2 V vs. Ag/AgCl), correlating with electron-deficient sulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.